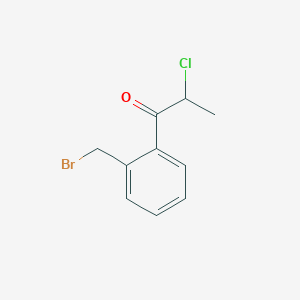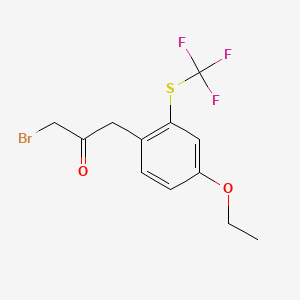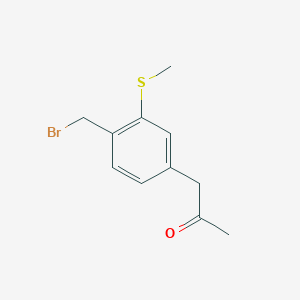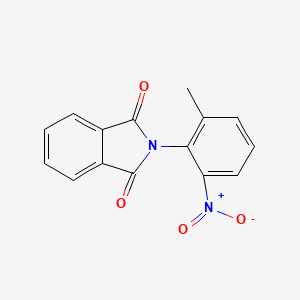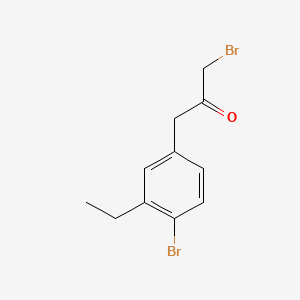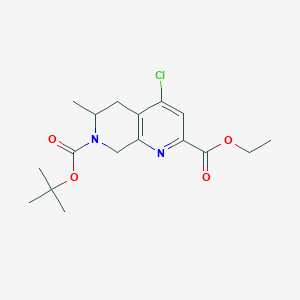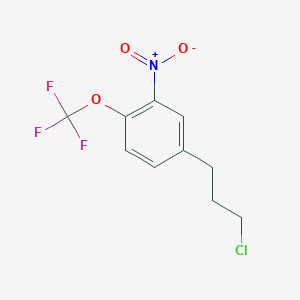
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethoxy nitrobenzene under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or toluene, and catalysts such as N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2). The reaction mixture is usually heated to around 45°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the trifluoromethoxy group can be oxidized to form different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to various receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
3-Chloropropylbenzene: Lacks the nitro and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
4-Nitro-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, which influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H9ClF3NO3 |
|---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
QVFCOPSDJRMLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



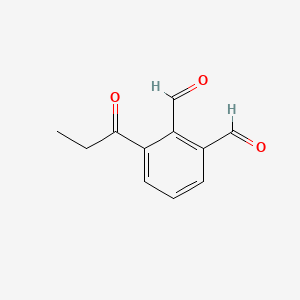
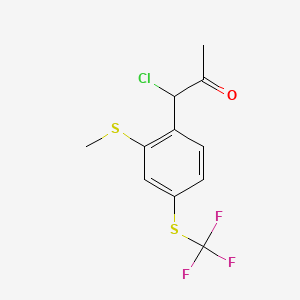

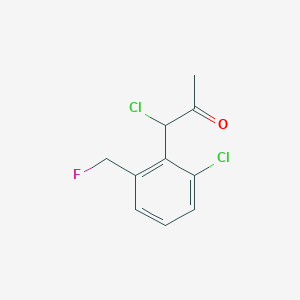
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
